molecular formula C12H19NO2 B2641711 tert-Butyl (R)-2-ethynylpiperidine-1-carboxylate CAS No. 1456930-67-8

tert-Butyl (R)-2-ethynylpiperidine-1-carboxylate

Cat. No.: B2641711
CAS No.: 1456930-67-8
M. Wt: 209.289
InChI Key: OLYLUYXEZAJXAC-JTQLQIEISA-N
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Description

tert-Butyl ®-2-ethynylpiperidine-1-carboxylate: is an organic compound that features a piperidine ring substituted with an ethynyl group and a tert-butyl ester

Scientific Research Applications

Chemistry: tert-Butyl ®-2-ethynylpiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules

Biology: In biological research, this compound can be used to study the effects of ethynyl and tert-butyl groups on biological systems. It can also serve as a building block for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features may contribute to the activity of drug candidates.

Industry: In the industrial sector, tert-Butyl ®-2-ethynylpiperidine-1-carboxylate can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable component in various chemical processes .

Safety and Hazards

As with any chemical compound, handling “tert-Butyl ®-2-ethynylpiperidine-1-carboxylate” would require appropriate safety measures. It’s important to avoid ingestion and inhalation, and to use personal protective equipment .

Future Directions

The future directions for research on “tert-Butyl ®-2-ethynylpiperidine-1-carboxylate” would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl ®-2-ethynylpiperidine-1-carboxylate typically involves the reaction of ®-2-ethynylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst can also be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ®-2-ethynylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed:

Comparison with Similar Compounds

  • tert-Butyl ®-2-ethynylpiperidine-1-carboxylate
  • tert-Butyl ®-2-ethynylpyrrolidine-1-carboxylate
  • tert-Butyl ®-2-ethynylazepane-1-carboxylate

Uniqueness: tert-Butyl ®-2-ethynylpiperidine-1-carboxylate is unique due to its specific combination of a piperidine ring, an ethynyl group, and a tert-butyl ester. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its structural features allow for diverse chemical modifications, enhancing its utility in synthesis and research .

Properties

IUPAC Name

tert-butyl (2R)-2-ethynylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYLUYXEZAJXAC-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456930-67-8
Record name tert-butyl (2R)-2-ethynylpiperidine-1-carboxylate
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